molecular formula C31H30N6O10 B3213628 N-Acetyl-guanosine2',3',5'-Triacetate6-(N,N-Diphenylcarbamate) CAS No. 112233-75-7

N-Acetyl-guanosine2',3',5'-Triacetate6-(N,N-Diphenylcarbamate)

Cat. No.: B3213628
CAS No.: 112233-75-7
M. Wt: 646.6 g/mol
InChI Key: XSSWDMURTPAIDU-CTDWIVFPSA-N
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Description

N-Acetyl-guanosine2’,3’,5’-Triacetate6-(N,N-Diphenylcarbamate) is a protected nucleoside derivative used as an intermediate in the synthesis of 8-Aminoguanosine. This compound is notable for its role in inhibiting purine nucleoside phosphorylase, an enzyme involved in the metabolism of nucleotides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-guanosine2’,3’,5’-Triacetate6-(N,N-Diphenylcarbamate) involves multiple steps, starting from guanosine. The key steps include acetylation and carbamate formation. The acetylation of guanosine at the 2’, 3’, and 5’ positions is typically achieved using acetic anhydride in the presence of a base such as pyridine. The formation of the diphenylcarbamate group at the 6-position involves the reaction of the acetylated guanosine with diphenylcarbamoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to meet demand. The process is conducted in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. The production involves stringent control of reaction conditions and purification steps to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-guanosine2’,3’,5’-Triacetate6-(N,N-Diphenylcarbamate) undergoes various chemical reactions, including:

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.

    Substitution: The diphenylcarbamate group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed

    Hydrolysis: Guanosine derivatives with free hydroxyl groups.

    Substitution: Various substituted guanosine derivatives depending on the nucleophile used.

Scientific Research Applications

N-Acetyl-guanosine2’,3’,5’-Triacetate6-(N,N-Diphenylcarbamate) has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other nucleoside derivatives.

    Biology: Studied for its role in inhibiting purine nucleoside phosphorylase, which is important in nucleotide metabolism.

    Medicine: Potential therapeutic applications due to its inhibitory effects on specific enzymes.

    Industry: Used in the production of high-purity nucleoside derivatives for various applications.

Mechanism of Action

The compound exerts its effects primarily by inhibiting purine nucleoside phosphorylase. This enzyme is involved in the breakdown of nucleotides, and its inhibition can lead to the accumulation of nucleosides, affecting various cellular processes. The molecular targets include the active site of the enzyme, where the compound binds and prevents substrate access.

Comparison with Similar Compounds

Similar Compounds

    2’,3’,5’-Tri-O-acetylguanosine: Another acetylated guanosine derivative used in similar applications.

    8-Aminoguanosine: The product of the synthesis involving N-Acetyl-guanosine2’,3’,5’-Triacetate6-(N,N-Diphenylcarbamate), known for its potent inhibitory effects on purine nucleoside phosphorylase.

Uniqueness

N-Acetyl-guanosine2’,3’,5’-Triacetate6-(N,N-Diphenylcarbamate) is unique due to its specific structure, which allows it to act as an intermediate in the synthesis of 8-Aminoguanosine. Its ability to inhibit purine nucleoside phosphorylase makes it valuable in both research and potential therapeutic applications.

Properties

IUPAC Name

[(2R,3R,4R,5R)-5-[2-acetamido-6-(diphenylcarbamoyloxy)purin-9-yl]-3,4-diacetyloxyoxolan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N6O10/c1-17(38)33-30-34-27-24(28(35-30)47-31(42)37(21-11-7-5-8-12-21)22-13-9-6-10-14-22)32-16-36(27)29-26(45-20(4)41)25(44-19(3)40)23(46-29)15-43-18(2)39/h5-14,16,23,25-26,29H,15H2,1-4H3,(H,33,34,35,38)/t23-,25-,26-,29-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSWDMURTPAIDU-CTDWIVFPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(C(=N1)OC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)N=CN2C5C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=NC2=C(C(=N1)OC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)N=CN2[C@H]5[C@@H]([C@@H]([C@H](O5)COC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30N6O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201163669
Record name Guanosine, N-acetyl-, 2′,3′,5′-triacetate 6-(N,N-diphenylcarbamate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201163669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

646.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112233-75-7
Record name Guanosine, N-acetyl-, 2′,3′,5′-triacetate 6-(N,N-diphenylcarbamate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112233-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guanosine, N-acetyl-, 2′,3′,5′-triacetate 6-(N,N-diphenylcarbamate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201163669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Acetyl-guanosine2',3',5'-Triacetate6-(N,N-Diphenylcarbamate)
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